6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester
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Overview
Description
6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group (-CF3) in the molecule imparts significant stability and lipophilicity, making it a valuable building block in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 6-trifluoromethylpyridine-2,3-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the diethyl ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Trifluoromethyl-pyridine-2-carboxylic acid: Similar structure but lacks the diethyl ester groups.
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Contains additional chlorine atoms, leading to different chemical properties and reactivity.
Uniqueness
6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester is unique due to the presence of both the trifluoromethyl group and the diethyl ester groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-3-19-10(17)7-5-6-8(12(13,14)15)16-9(7)11(18)20-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGBHHWDGHXLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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